n,3,4-Trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,3,4-Trimethylaniline, also known as 4,N,N-trimethylaniline, is an organic compound with the molecular formula C9H13N. It is a tertiary amine and a derivative of aniline, characterized by the presence of three methyl groups attached to the nitrogen atom and the benzene ring. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
n,3,4-Trimethylaniline can be synthesized through several methods. One common approach involves the methylation of aniline derivatives. For instance, the reaction of aniline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the reduction of nitroarene intermediates, where nitrobenzene derivatives are reduced using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of nitroarene compounds. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the nitro group to an amine group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n,3,4-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines from nitro compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
n,3,4-Trimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n,3,4-Trimethylaniline involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: Another trimethyl derivative of aniline, used in similar applications.
N,N-Dimethylaniline: A dimethyl derivative with different reactivity and applications.
N,N-Diethylaniline: An ethyl-substituted derivative with distinct properties.
Uniqueness
n,3,4-Trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary amine structure makes it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
N,3,4-trimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXABKSVWHJDSNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.